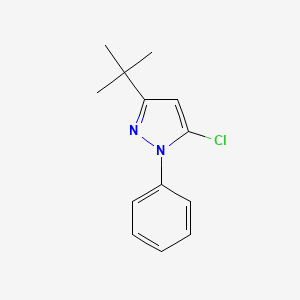
3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-5-chloro-1-phenyl-1H-pyrazole (3-TBCP) is an organic compound belonging to the pyrazole family. It is an interesting molecule due to its unique structure and potential applications. 3-TBCP has been studied for its use in various fields, such as organic synthesis, drug synthesis, and biochemical research. The following paper will discuss the synthesis method for 3-TBCP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole involves the reaction of tert-butylhydrazine with 1-chloro-3-phenylpropan-1-one, followed by cyclization of the resulting hydrazide intermediate with phosphorus oxychloride.
Starting Materials
tert-butylhydrazine, 1-chloro-3-phenylpropan-1-one, phosphorus oxychloride
Reaction
Step 1: Reaction of tert-butylhydrazine with 1-chloro-3-phenylpropan-1-one in the presence of a base such as sodium hydroxide to form the corresponding hydrazide intermediate., Step 2: Cyclization of the hydrazide intermediate with phosphorus oxychloride in the presence of a base such as triethylamine to form 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in drug synthesis, and for biochemical research. 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole has also been studied for its potential use as an insecticide and as a fungicide.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole is not well understood. It is believed that 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole binds to certain enzymes, inhibiting their activity. This inhibition of enzyme activity is thought to be responsible for the biochemical and physiological effects of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole.
Efectos Bioquímicos Y Fisiológicos
3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in cellular metabolism. It has also been shown to have antifungal and insecticidal activity. In addition, 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole has been shown to have an effect on the central nervous system, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. It is also relatively nontoxic, making it safe to handle and use in experiments. However, 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its mechanism of action is not well understood, making it difficult to predict its effects in experiments.
Direcciones Futuras
The potential applications of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole are vast, and there are many potential future directions for research. One possible direction is to investigate the mechanism of action of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole in more detail. This could help to better understand its biochemical and physiological effects, and could lead to the development of new drugs or insecticides. Another possible direction is to investigate the use of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole in organic synthesis, as it could potentially be used as a catalyst for the synthesis of drugs or other compounds. Finally, further research could be conducted to explore the potential use of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole as an insecticide or fungicide.
Propiedades
IUPAC Name |
3-tert-butyl-5-chloro-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c1-13(2,3)11-9-12(14)16(15-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPGUHBAMMMCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


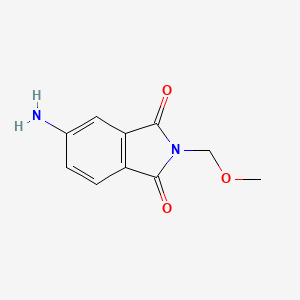

![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6616344.png)
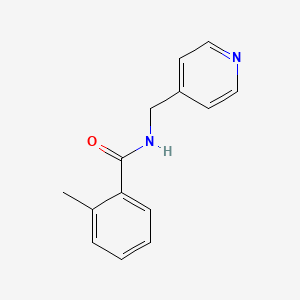


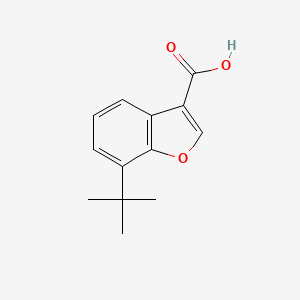




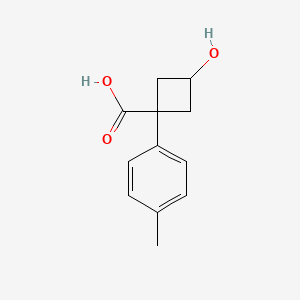
![3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6616410.png)